molecular formula C35H30N2O2 B11251204 3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile

3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile

Cat. No.: B11251204
M. Wt: 510.6 g/mol
InChI Key: WCIXCLURGHTUOE-UHFFFAOYSA-N
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Description

3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile is a complex organic compound characterized by its unique cyclohexane core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the Cyclohexane Core: The cyclohexane ring is constructed through a Diels-Alder reaction between a diene and a dienophile.

    Functional Group Introduction:

    Nitrile Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of nitro or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and advanced materials.

Biology and Medicine

The compound’s structural complexity and functional groups suggest potential biological activity. It could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In materials science, this compound could be used in the development of novel polymers or as a precursor for high-performance materials. Its unique structure might impart desirable properties such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which 3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and functional groups could facilitate binding to specific molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoyl-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile: Lacks the methyl groups on the phenyl rings.

    4-Hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile: Lacks the benzoyl group.

    3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)cyclohexane-1,1-dicarbonitrile: Lacks the phenyl group.

Uniqueness

The presence of both benzoyl and phenyl groups, along with the hydroxy and nitrile functionalities, makes 3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile unique. These groups contribute to its potential reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C35H30N2O2

Molecular Weight

510.6 g/mol

IUPAC Name

3-benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile

InChI

InChI=1S/C35H30N2O2/c1-24-13-17-26(18-14-24)30-21-35(39,29-11-7-4-8-12-29)32(33(38)28-9-5-3-6-10-28)31(34(30,22-36)23-37)27-19-15-25(2)16-20-27/h3-20,30-32,39H,21H2,1-2H3

InChI Key

WCIXCLURGHTUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(C(C(C2(C#N)C#N)C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

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